molecular formula C12H8FN3O2 B3010336 4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-14-3

4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B3010336
CAS No.: 672925-14-3
M. Wt: 245.213
InChI Key: UUWJGBNSNGRANM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenoxy group and a methyl group attached to an oxazolo[5,4-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, as a pyrimidine derivative, may interact with various enzymes, proteins, and other biomolecules. Pyrimidine derivatives have shown diverse biological potential, including inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

Pyrimidine derivatives have been known to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Molecular Mechanism

Pyrimidine derivatives have been reported to inhibit protein kinases, which could suggest a potential mechanism of action

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine metabolism is a well-studied area, and pyrimidines are involved in several metabolic pathways, including the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides .

Transport and Distribution

The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of proteins and other molecules can be influenced by factors such as targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJGBNSNGRANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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